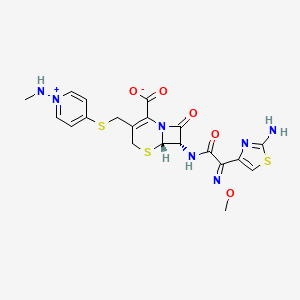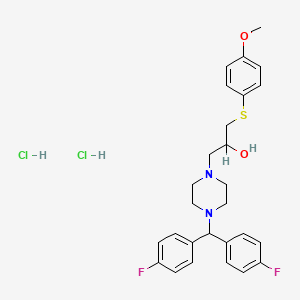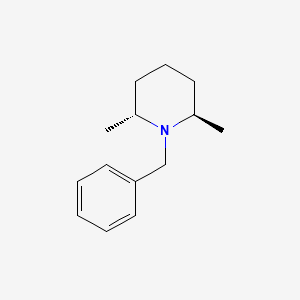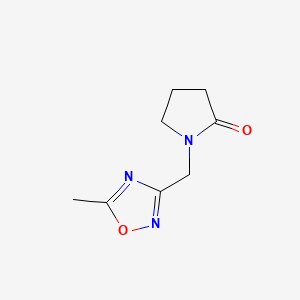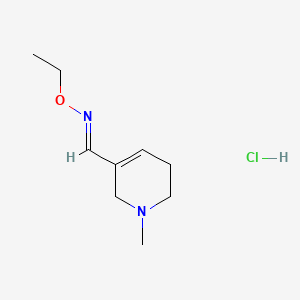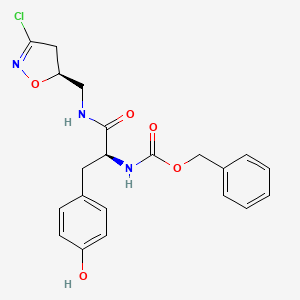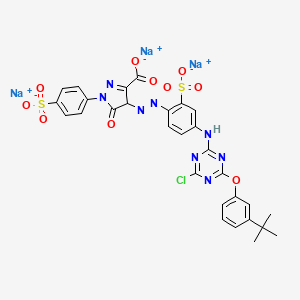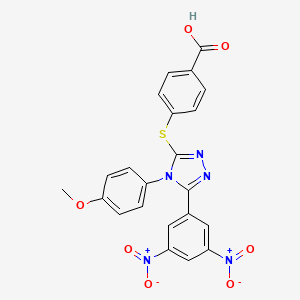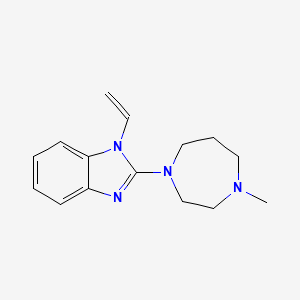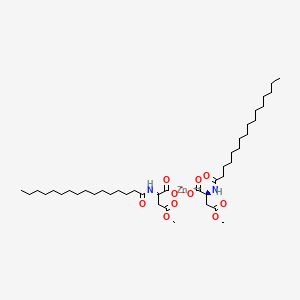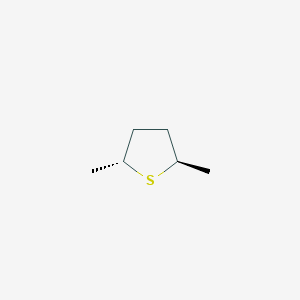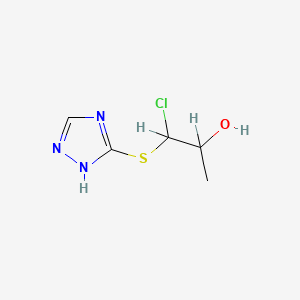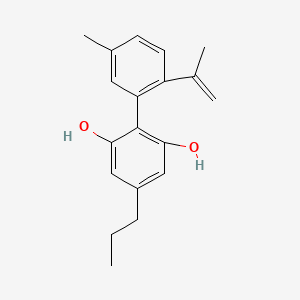
1-Ethyl-3-hydroxy-1-methylpyrrolidinium iodide alpha-phenylcyclohexaneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR 260 is a compound that interacts with the aryl hydrocarbon receptor, a biological sensor that integrates environmental, metabolic, and endogenous signals to control complex cellular responses in physiological and pathophysiological functions . The aryl hydrocarbon receptor is a versatile environmental sensor and transcription factor found throughout the body, responding to a wide range of small molecules originating from the environment, our diets, host microbiomes, and internal metabolic processes .
化学反应分析
AHR 260 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
AHR 260 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the aryl hydrocarbon receptor and its interactions with various ligands. In biology, it helps in understanding the role of the aryl hydrocarbon receptor in cellular processes and its impact on health and disease. In medicine, AHR 260 is being explored for its potential therapeutic applications, including its role in cancer immunotherapy and the treatment of various diseases . In industry, it is used in the development of new drugs and chemical compounds .
作用机制
The mechanism of action of AHR 260 involves its interaction with the aryl hydrocarbon receptor. Upon binding to the receptor, AHR 260 induces a conformational change that allows the receptor to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, leading to the activation or repression of target genes. This process involves various molecular targets and pathways, including the regulation of xenobiotic metabolism, cellular differentiation, stem cell maintenance, and immune responses .
相似化合物的比较
AHR 260 is unique in its ability to selectively modulate the aryl hydrocarbon receptor. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin, indirubin, and vemurafenib. These compounds also interact with the aryl hydrocarbon receptor but differ in their binding affinities, modes of action, and physiological effects . For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin is a potent ligand of the aryl hydrocarbon receptor and is known for its toxicological effects, while indirubin and vemurafenib have different binding modes and therapeutic potentials .
属性
CAS 编号 |
102584-70-3 |
|---|---|
分子式 |
C21H32INO2 |
分子量 |
457.4 g/mol |
IUPAC 名称 |
(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C21H32NO2.HI/c1-3-22(2)15-14-19(16-22)24-21(23)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4,6-7,10-11,18-20H,3,5,8-9,12-16H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
WBRXJOOMCBMFQZ-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



